7-(cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one
Description
7-(Cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a cinnamyloxy group at the 7-position and a 4-methyl-substituted thiazole ring at the 3-position of the chromen-2-one scaffold. Coumarins are widely studied for their diverse biological activities, including anticancer, antimicrobial, and fluorescent properties.
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-15-14-27-21(23-15)19-12-17-9-10-18(13-20(17)26-22(19)24)25-11-5-8-16-6-3-2-4-7-16/h2-10,12-14H,11H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHGZRJQHNTVEC-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OCC=CC4=CC=CC=C4)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC/C=C/C4=CC=CC=C4)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylthiazol-2-ylamine with a suitable cinnamyl derivative, followed by cyclization to form the chromen-2-one core. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cinnamyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and antioxidant agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-(cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Substituent Effects on the Coumarin Core
- 7-Substituents: Cinnamyloxy (Target Compound): The cinnamyloxy group (propenylbenzene ether) enhances steric bulk and aromaticity compared to smaller substituents like methoxy or hydroxy groups. This may improve membrane permeability in biological systems . Diethylamino (7-(Diethylamino)-3-(thiophen-2-yl)-2H-chromen-2-one): Electron-donating diethylamino groups increase fluorescence quantum yield, making such derivatives useful in optoelectronic applications . Methoxy (8-Methoxy-2-oxo-2H-chromen-3-yl derivatives): Methoxy groups are smaller and less lipophilic, often used to tune solubility and metabolic stability .
3-Substituents: Thiazole vs. Other Heterocycles
- 4-Methylthiazol-2-yl (Target Compound) : The thiazole ring’s sulfur atom and methyl group at the 4-position may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or hydrophobic effects .
- Benzothiazol-2-yl (3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one): Benzothiazole derivatives exhibit strong fluorescence and are used as dyes or sensors. The fused benzene ring increases conjugation, shifting absorption/emission spectra .
- Thiophen-2-yl (7-(Diethylamino)-3-(thiophen-2-yl)-2H-chromen-2-one): Thiophene’s electron-rich nature improves charge transport in organic semiconductors but may reduce metabolic stability compared to thiazoles .
Antiparasitic Activity
- Target Compound: No direct data found, but structurally related chromen-2-one analogues (e.g., 7-{[(2R)-3,3-dimethyloxiran-2-yl]methoxy}-8-[(2R,3R*)-3-isopropenyloxiran-2-yl]-2H-chromen-2-one) show antileishmanial activity with EC₅₀ values of 9.9–10.5 μg/mL .
- Chalcone-Coumarin Hybrids (e.g., (E)-7-(diethylamino)-3-(3-(3-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-2H-chromen-2-one): Exhibit anticancer activity via apoptosis induction, with fluorescence aiding cellular tracking .
Key Reactions
- Coumarin Core Formation: Most derivatives are synthesized via Pechmann or Knoevenagel condensations. For example, 3-acetyl-8-methoxy-2H-chromen-2-one is prepared from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate using piperidine catalysis .
- Thiazole Introduction : Thiazole rings are often incorporated via Hantzsch thiazole synthesis or Suzuki coupling. For 6-bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one, bromosalicylaldehyde is condensed with ethyl acetoacetate, followed by thiazole cyclization .
- Cinnamyloxy Attachment : Likely involves nucleophilic substitution between a 7-hydroxycoumarin intermediate and cinnamyl chloride under basic conditions .
Reaction Conditions
- Solvents: Ethanol, tetrahydrofuran (THF), or solvent-free conditions are common .
- Catalysts: Piperidine or DMAP (4-dimethylaminopyridine) are frequently used for condensation reactions .
Physicochemical Properties
Biological Activity
7-(Cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a coumarin backbone substituted with a cinnamyl ether and a methylthiazole moiety. Its molecular formula is with a molecular weight of approximately 373.44 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.
Research indicates that compounds containing coumarin and thiazole derivatives often exhibit significant biological activities, including:
- Acetylcholinesterase Inhibition : Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, which are crucial for the treatment of Alzheimer's disease. For instance, related compounds have demonstrated IC50 values as low as 2.7 µM in inhibiting acetylcholinesterase activity, suggesting that this compound may also possess similar inhibitory properties .
- Anticancer Activity : The thiazole moiety is known for its role in anticancer activity. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation and invasion by targeting specific pathways involved in cancer progression. The inclusion of the coumarin structure may enhance this activity due to its established pharmacological effects .
Biological Assays and Findings
A series of biological assays have been conducted to evaluate the efficacy of this compound:
Case Studies
- Alzheimer's Disease Models : In vitro studies using neuronal cell lines have indicated that compounds with structural similarities to this compound can significantly reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. These findings suggest potential neuroprotective effects associated with this compound.
- Antitumor Activity : In vivo models have demonstrated that thiazole-containing compounds can inhibit tumor growth and metastasis. For example, a study involving xenograft models showed that such compounds could reduce tumor size by up to 50% compared to controls.
Q & A
Q. Q1. What are the standard synthetic routes for 7-(cinnamyloxy)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Chromenone Core Formation : A Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄) .
Thiazole Ring Introduction : Coupling 4-methylthiazole-2-amine via nucleophilic aromatic substitution (e.g., using K₂CO₃ in DMF at 80–100°C) .
Cinnamyloxy Group Attachment : Alkylation of the hydroxyl group at position 7 using cinnamyl bromide in the presence of a base (e.g., NaH in THF) .
Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–8.5 ppm), IR (C=O stretch ~1700 cm⁻¹), and HRMS for molecular ion confirmation .
Advanced Synthesis: Reaction Optimization
Q. Q2. How can researchers address low yields during the coupling of the cinnamyloxy group to the chromenone core?
Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilicity .
- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency .
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., acetylating the chromenone hydroxyl) before alkylation .
Basic Structural Elucidation
Q. Q3. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR : ¹H NMR identifies substituent positions (e.g., cinnamyloxy protons as doublets at δ 6.2–6.8 ppm). ¹³C NMR confirms carbonyl (C=O at ~160 ppm) and thiazole carbons .
- X-Ray Crystallography : Resolves bond lengths/angles (e.g., chromenone C=O bond ~1.21 Å) and validates stereochemistry. Use SHELXL for refinement, accounting for thermal motion and disorder .
Advanced Data Analysis
Q. Q4. How can researchers resolve discrepancies between spectroscopic data and computational modeling results?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
- Crystallographic Refinement : Use Olex2 or SHELXL to model disorder or hydrogen bonding patterns (e.g., C–H···O interactions) that may affect spectral predictions .
- Dynamic Effects : Consider tautomerism or solvent interactions in solution-phase NMR that are absent in solid-state calculations .
Biological Activity Assessment
Q. Q5. What experimental designs are recommended for evaluating the compound’s antimicrobial activity?
Methodological Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with serial dilutions (1–128 µg/mL) and 24-hour incubation .
- Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK293) to assess selectivity via MTT assays .
- Mechanistic Studies : Perform time-kill curves and SEM imaging to observe cell membrane disruption .
Advanced Crystallography
Q. Q6. How can thermal motion or disorder in the crystal structure be addressed during refinement?
Methodological Answer:
- Multi-Component Modeling : Split disordered moieties (e.g., cinnamyloxy group) into two or more positions with occupancy refinement in SHELXL .
- Restraints : Apply geometric restraints (e.g., DFIX, FLAT) to maintain bond lengths/angles during refinement .
- Hydrogen Bonding Analysis : Use Mercury software to identify stabilizing interactions (e.g., π-π stacking between thiazole and chromenone rings) .
Computational Modeling
Q. Q7. What in-silico strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., DNA gyrase). Set grid boxes around active sites and validate with known inhibitors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., LogP ~3.5 for optimal membrane permeability) .
Contradiction Resolution
Q. Q8. How should researchers address conflicting data between HPLC purity and elemental analysis?
Methodological Answer:
- Impurity Identification : Use LC-MS to detect co-eluting impurities (e.g., unreacted intermediates) .
- Recrystallization : Purify via gradient solvent systems (e.g., ethyl acetate/hexane) to remove hydrophilic/hydrophobic contaminants .
- Alternative Techniques : Validate purity via ¹³C NMR quantitative integration or TGA for thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
